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Compound of Interest

Compound Name: 3,5-Diiodo Thyroaldehyde

CAS No.: 2828-49-1

Cat. No.: B588470

Get Quote

This technical guide provides a detailed analysis of the expected spectroscopic data for 3,5-

diiodo-4-hydroxybenzaldehyde, a key intermediate in pharmaceutical synthesis, particularly in

the development of thyroid hormone analogues.[1] Given the importance of unambiguous

structural confirmation, this document outlines the theoretical basis and predicted outcomes for

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses.

The methodologies described herein are grounded in established analytical protocols, ensuring

a self-validating system for researchers in drug discovery and organic synthesis.

Molecular Structure and Key Features
3,5-Diiodo-4-hydroxybenzaldehyde (MW: 373.91 g/mol ) presents a unique spectroscopic

challenge due to its highly substituted aromatic ring.[2] The presence of two iodine atoms, a

hydroxyl group, and an aldehyde group on a benzene ring leads to distinct electronic effects

that govern its spectral behavior. Understanding these influences is paramount for accurate

data interpretation.
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Figure 2: Workflow for FTIR data acquisition and analysis.

Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Vibration Functional Group

3400 - 3200 Strong, Broad O-H stretch Phenolic -OH

~3050 Weak - Medium C-H stretch Aromatic C-H

~2850, ~2750 Weak - Medium
C-H stretch (Fermi

doublet)
Aldehyde C-H

~1680 Strong, Sharp C=O stretch Aldehyde C=O

~1580, ~1460 Medium C=C stretch Aromatic Ring

~1250 Medium C-O stretch Phenolic C-O

Below 800 Medium C-I stretch Carbon-Iodine

Interpretation of the IR Spectrum:

O-H Stretching (3400 - 3200 cm⁻¹): A strong and broad absorption band in this region is

characteristic of the O-H stretching vibration of a hydrogen-bonded phenolic hydroxyl group.

[3]The broadness is a direct consequence of intermolecular hydrogen bonding in the solid

state. [4]* C-H Stretching (3050 cm⁻¹, 2850 cm⁻¹, 2750 cm⁻¹): The weak to medium

absorption around 3050 cm⁻¹ is typical for aromatic C-H stretching vibrations. [5]The pair of

weaker bands around 2850 cm⁻¹ and 2750 cm⁻¹ is a highly diagnostic feature for aldehydes,

known as a Fermi doublet, arising from the interaction between the C-H stretching

fundamental and an overtone of the C-H bending vibration.

C=O Stretching (~1680 cm⁻¹): A very strong and sharp absorption band around 1680 cm⁻¹ is

expected for the carbonyl (C=O) stretching vibration of the aromatic aldehyde. Conjugation

with the aromatic ring lowers this frequency compared to a saturated aldehyde.

Aromatic C=C Stretching (~1580, ~1460 cm⁻¹): Medium intensity bands in this region are

characteristic of the carbon-carbon stretching vibrations within the aromatic ring.

C-O Stretching (~1250 cm⁻¹): The stretching vibration of the phenolic C-O bond typically

appears as a medium intensity band in this region.
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C-I Stretching (Below 800 cm⁻¹): The carbon-iodine bond stretching vibrations are expected

to occur at low frequencies, typically below 800 cm⁻¹, in the fingerprint region of the

spectrum.

Part 3: Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the

molecular weight and elemental composition of a molecule, as well as structural details based

on its fragmentation pattern upon ionization.

Experimental Protocol: Electron Ionization Mass
Spectrometry (EI-MS)

Sample Introduction: A small amount of the solid sample is introduced into the mass

spectrometer, typically via a direct insertion probe. The sample is then heated under vacuum

to promote volatilization.

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy

electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a

positively charged molecular ion (M⁺•).

Mass Analysis: The molecular ion and any fragment ions formed are accelerated into a mass

analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their

mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and their abundance is recorded, generating a

mass spectrum which is a plot of relative intensity versus m/z.

Predicted Mass Spectrum
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m/z Value Proposed Fragment Interpretation

374 [C₇H₄I₂O₂]⁺• Molecular Ion (M⁺•)

373 [C₇H₃I₂O₂]⁺ Loss of H• from aldehyde

247 [C₇H₄IO₂]⁺• Loss of an Iodine atom

219 [C₆H₄IO]⁺ Loss of CO from m/z 247

127 [I]⁺ Iodine cation

Interpretation of the Mass Spectrum:

Molecular Ion (m/z 374): The peak corresponding to the molecular weight of the compound is

the molecular ion peak. Due to the presence of the stable aromatic ring, this peak is

expected to be reasonably intense. A key feature to note is that iodine is monoisotopic (¹²⁷I),

so there will be no isotopic pattern for the molecular ion peak associated with the halogen,

simplifying the spectrum compared to chlorinated or brominated compounds.

Fragmentation Pathways:

Loss of H• (m/z 373): A common fragmentation for aldehydes is the loss of the aldehydic

hydrogen radical, leading to a stable acylium ion at [M-1]⁺.

Loss of Iodine (m/z 247): The C-I bond is relatively weak and can cleave to lose an iodine

radical, resulting in a significant peak at [M-127]⁺.

Loss of CO (m/z 219): Following the loss of an iodine atom, the resulting ion can undergo

further fragmentation, such as the loss of a neutral carbon monoxide molecule from the

aldehyde group, a characteristic fragmentation of benzaldehydes.

Iodine Cation (m/z 127): A peak at m/z 127 corresponding to the iodine cation [I]⁺ is also a

possibility, confirming the presence of iodine in the molecule.
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Figure 3: Predicted major fragmentation pathways for 3,5-Diiodo-4-hydroxybenzaldehyde in EI-

MS.

Conclusion
The combination of NMR, IR, and MS provides a comprehensive and complementary dataset

for the unambiguous structural elucidation of 3,5-diiodo-4-hydroxybenzaldehyde. The predicted

spectra, based on established principles and data from analogous structures, offer a clear

roadmap for researchers. The key diagnostic features include the singlet for the two aromatic

protons in ¹H NMR, the upfield shift of the iodine-bound carbons in ¹³C NMR, the characteristic

aldehyde and phenolic absorptions in the IR spectrum, and the molecular ion peak with

subsequent loss of iodine in the mass spectrum. This guide serves as a robust framework for

the analytical characterization of this important synthetic intermediate.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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